REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].Cl.[NH2:8]O.[CH3:10][O:11][C:12]1[CH:17]=[CH:16][C:15](/[C:18](/[CH:21]=O)=[CH:19]/[OH:20])=[CH:14][CH:13]=1>C(O)C>[CH3:10][O:11][C:12]1[CH:17]=[CH:16][C:15]([C:18]2[CH:21]=[N:8][O:20][CH:19]=2)=[CH:14][CH:13]=1 |f:0.1.2,3.4|
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Name
|
|
Quantity
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1.45 g
|
Type
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reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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14 mL
|
Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
730 mg
|
Type
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reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)/C(=C/O)/C=O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
The reaction mixture was then concentrated in vacuo to approximately one-quarter volume
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Type
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CUSTOM
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Details
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partitioned between water and ethyl acetate
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Type
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EXTRACTION
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Details
|
The mixture was extracted with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
the combined organic extracts were dried over magnesium sulfate
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Type
|
FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo to a dark oil
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Type
|
CUSTOM
|
Details
|
This crude material was purified by column chromatography (10% ethyl acetate/hexanes)
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Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C=1C=NOC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.06 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |